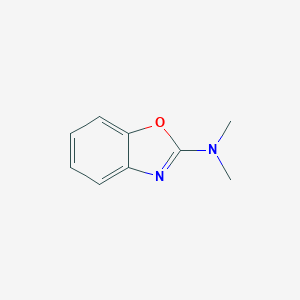

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid often involves complex processes. For instance, a method described by Gloanec et al. (2002) involved the synthesis of a conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid as the starting material (Gloanec et al., 2002). Another study by Illgen et al. (2004) reported a novel one-pot condensation process for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from various aldehydes, amines, and an isocyanide (Illgen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has been studied using techniques like X-ray crystallography. Takusagawa and Shimada (1973) analyzed the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, noting the interaction of lone pairs of N atoms in the pyrazine ring in H-bonds (Takusagawa & Shimada, 1973).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds have been explored. For instance, the work by Mishra et al. (2010) described the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing insights into the chemical behavior of similar compounds (Mishra et al., 2010).

Applications De Recherche Scientifique

1. Xanthine Oxidase Inhibitors

- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid derivatives have been used as xanthine oxidase inhibitors (XOIs), which are important for the treatment of hyperuricemia-associated diseases .

- Methods of Application: A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XOIs with remarkable activities have been reported . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .

- Results: The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .

2. Microbial Hydroxylation

- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be prepared by microbial hydroxylation of pyridine-2-carboxylic acid .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

CAS RN |

13924-99-7 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)